molecular formula C18H21N3O2S2 B2836479 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide CAS No. 688353-54-0

2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2836479
CAS No.: 688353-54-0
M. Wt: 375.51
InChI Key: BTUMUEADYXKZMK-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Key structural features include a 3,6-dimethyl substitution on the pyrimidine ring, a 4-oxo group, and a sulfanyl-acetamide moiety linked to a 4-ethylphenyl group. Though direct synthetic details are absent in the provided evidence, analogous compounds (e.g., ) suggest synthesis via nucleophilic substitution of 2-thio-pyrimidine derivatives with chloroacetamides .

Properties

IUPAC Name

2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2/c1-4-12-5-7-13(8-6-12)19-15(22)10-24-18-20-14-9-11(2)25-16(14)17(23)21(18)3/h5-8,11H,4,9-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUMUEADYXKZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. This process can be achieved using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which may change the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity or solubility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Analogues in the Thieno[3,2-d]pyrimidine Family

Several structurally related compounds share the thieno[3,2-d]pyrimidine scaffold but differ in substituents, impacting physicochemical and biological properties:

Compound Name Substituents on Pyrimidine Acetamide-Linked Group Molecular Weight (g/mol) Key Features Reference
Target Compound 3,6-dimethyl, 4-oxo 4-ethylphenyl ~432.54* Balanced lipophilicity; potential for improved bioavailability
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 3-(4-methylphenyl), 4-oxo 4-(trifluoromethoxy)phenyl 487.57 Enhanced electron-withdrawing effects from CF3O; higher metabolic stability
N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide 7-phenyl, 4-oxo 2-ethyl-6-methylphenyl 403.50 Increased steric bulk; potential for selective binding
N-Cyclohexyl-2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide 3-(3,4-dimethoxyphenyl) Cyclohexyl 461.60 Polar methoxy groups may enhance solubility

*Calculated molecular weight based on formula C19H22N4O2S2.

Key Observations :

  • Lipophilicity : The 4-ethylphenyl group in the target compound offers moderate lipophilicity compared to the polar 3,4-dimethoxyphenyl () or electron-deficient 4-(trifluoromethoxy)phenyl ().
  • Hydrogen Bonding: Unlike compounds with diaminopyrimidine cores (), the 4-oxo group in the target compound may participate in hydrogen bonding, influencing crystal packing and solubility .
Physicochemical and Crystallographic Properties
  • Solubility: The 4-ethylphenyl group likely reduces aqueous solubility compared to ’s 4-phenoxyphenyl analog, which has polar ether linkages .
  • Crystal Packing: Intramolecular N–H⋯N hydrogen bonds in diaminopyrimidine analogs () stabilize their structures, whereas the target compound’s 4-oxo group may form intermolecular hydrogen bonds, affecting bioavailability .

Biological Activity

The compound 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure

The compound can be characterized by the following structural formula:

C16H18N2O1S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_1\text{S}

This structure includes a thieno[3,2-d]pyrimidine moiety linked to an ethylphenylacetamide group via a sulfanyl bridge.

Biological Activity Overview

Research indicates that compounds of this class exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thieno[3,2-d]pyrimidines have shown effectiveness against various bacterial strains.
  • Antitumor Activity : Some derivatives have been identified as potential antitumor agents due to their ability to inhibit specific enzymes involved in cancer cell metabolism.
  • Enzyme Inhibition : The compound may act as an inhibitor of key metabolic enzymes.

Antimicrobial Activity

A study reported the synthesis and antimicrobial evaluation of various thieno[3,2-d]pyrimidine derivatives. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundMIC (µg/mL)Target Organism
18Staphylococcus aureus
216Escherichia coli
34Pseudomonas aeruginosa

These findings suggest that modifications to the thieno[3,2-d]pyrimidine structure can enhance antimicrobial efficacy .

Antitumor Activity

The compound's potential as an antitumor agent was evaluated through in vitro studies. Notably:

  • Mechanism of Action : It was found to inhibit enzymes involved in de novo purine biosynthesis such as GARFTase and AICARFTase. The inhibition constants (Ki) were reported as follows:
EnzymeKi (µM)
GARFTase2.97
AICARFTase9.48

This dual inhibition mechanism suggests that the compound could be a promising candidate for cancer therapy .

Case Studies

  • Study on Sphingomyelinase Inhibition :
    • A related compound was shown to inhibit neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases. This highlights the potential neuroprotective effects of thieno[3,2-d]pyrimidine derivatives .
  • In Vivo Efficacy :
    • In animal models of cancer, compounds similar to the target molecule demonstrated significant tumor growth inhibition compared to controls, emphasizing their therapeutic potential .

Q & A

Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclization of the thieno[3,2-d]pyrimidinone core, sulfanyl group introduction, and final acetamide coupling. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution during sulfanyl incorporation .
  • Temperature control : 60–80°C for cyclization steps to avoid side reactions .
  • Catalysts : Triethylamine or pyridine for deprotonation during coupling reactions .
  • Yield optimization : TLC/HPLC monitoring ensures intermediate purity (>95%) before proceeding .

Q. Which spectroscopic techniques confirm structural integrity and purity?

  • NMR : 1^1H/13^{13}C NMR confirms substituent positions (e.g., methyl at δ 2.19 ppm, acetamide NH at δ 10.10 ppm) .
  • HPLC : Purity assessment (>98%) using reverse-phase C18 columns .
  • IR : Identifies carbonyl (1680–1700 cm1^{-1}) and sulfanyl (600–700 cm1^{-1}) groups .

Q. What initial biological screening approaches assess its bioactivity?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Anti-inflammatory activity : COX-2 inhibition measured via ELISA .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
  • Structural analogs : Compare activities of derivatives (Table 1) to identify substituent-dependent trends .
  • Analytical validation : Replicate HPLC and NMR conditions to confirm compound identity .

Q. What strategies optimize pharmacokinetic properties through structural modification?

  • Lipophilicity enhancement : Introduce methoxy or methyl groups (e.g., 4-methoxyphenyl increases logP by ~0.5 units) .
  • Metabolic stability : Replace labile ester groups with stable amides .
  • Solubility : Add polar groups (e.g., hydroxyl) to the phenyl ring without compromising target binding .

Q. What advanced interaction studies elucidate its mechanism of action?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) to purified enzymes .
  • X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., thymidylate synthase) .
  • Molecular dynamics simulations : Predict binding stability in enzymatic active sites .

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